molecular formula C8H16Cl2N2O2 B12718771 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide CAS No. 90942-35-1

1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide

Cat. No.: B12718771
CAS No.: 90942-35-1
M. Wt: 243.13 g/mol
InChI Key: CDORLKDPELIMAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene . The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .

Industrial Production Methods

The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products. Its effects on biological systems are still under investigation, with studies focusing on its potential interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar structure but with an iodine atom instead of chlorine.

    3-Fluorobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

These compounds share similar chemical properties and reactivity but differ in their specific interactions and applications due to the different halogen atoms present.

Properties

CAS No.

90942-35-1

Molecular Formula

C8H16Cl2N2O2

Molecular Weight

243.13 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-dioxidopiperazine-1,4-diium

InChI

InChI=1S/C8H16Cl2N2O2/c9-1-3-11(13)5-7-12(14,4-2-10)8-6-11/h1-8H2

InChI Key

CDORLKDPELIMAH-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCl)[O-])(CCCl)[O-]

Origin of Product

United States

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